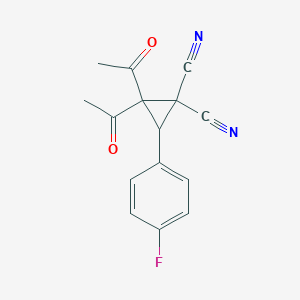

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

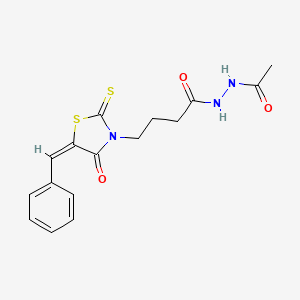

The synthesis of similar compounds involves a (3 + 2)-cycloaddition with various aldehydes and ketones . This work represents the first application of gem-difluorine substituents as an unconventional donor group for activating cyclopropane substrates in catalytic cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropane ring substituted with two acetyl groups, a 4-fluorophenyl group, and two cyano groups. The exact crystal structure of this compound is not available, but a similar compound, 2-benzoyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, has been studied .Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

Cyclopropane derivatives serve as key intermediates in the synthesis of various medicinal compounds. For instance, the synthesis of (+)- and (−)-milnaciprans and their conformationally restricted analogs involves cyclopropane derivatives as crucial intermediates (Shuto et al., 1996). These analogs are designed based on the structural features of the cyclopropane ring, providing conformationally restricted structures that may exhibit potent NMDA receptor antagonist activity (Shuto et al., 1996).

Fluorophore Development

Cyclopropane derivatives with fluorine substitutions have also been explored for the development of novel fluorophores. For example, push-pull fluorophores based on imidazole-4,5-dicarbonitrile structures exhibit significant spectral properties in solution and polymer matrices, highlighting the role of cyclopropane derivatives in materials science (Danko et al., 2011).

Chemical Synthesis and Catalysis

Cyclopropane derivatives are employed in various chemical synthesis and catalysis applications. The generation of singlet oxygen by the glyoxal-peroxynitrite system is an example where cyclopropane derivatives participate in reactions leading to the formation of reactive oxygen species, which have implications in oxidative stress and chemical synthesis (Massari et al., 2011).

Construction of Nitrile-substituted Cyclopropanes

The stereocontrolled synthesis of nitrile-substituted cyclopropanes, facilitated by the chiral dirhodium complex, demonstrates the utility of cyclopropane derivatives in producing stereochemically complex structures with potential pharmaceutical applications (Denton et al., 2008).

Radical Chemistry and Material Science

Cyclopropane derivatives interact with peroxynitrite to form acetyl radicals, showcasing their role in radical chemistry and potential implications in material science and biological systems (Massari et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYABFBTGGSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)